molecular formula C9H7N3O3 B1601216 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone CAS No. 102831-07-2

2-Azido-1-(1,3-benzodioxol-5-YL)ethanone

Cat. No.: B1601216
CAS No.: 102831-07-2
M. Wt: 205.17 g/mol
InChI Key: NPLWBZVJJQJISJ-UHFFFAOYSA-N
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Description

2-Azido-1-(1,3-benzodioxol-5-YL)ethanone is an organic compound with the molecular formula C9H7N3O3 It features an azido group (-N3) attached to an ethanone moiety, which is further connected to a benzodioxole ring

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Azido-1-(1,3-benzodioxol-5-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone largely depends on its chemical reactivity. The azido group is highly reactive and can undergo various transformations, leading to the formation of different bioactive compounds. These transformations can target specific molecular pathways, such as enzyme inhibition or receptor binding, depending on the structure of the resulting product .

Comparison with Similar Compounds

Uniqueness: 2-Azido-1-(1,3-benzodioxol-5-YL)ethanone is unique due to the presence of both the azido group and the benzodioxole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-azido-1-(1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-12-11-4-7(13)6-1-2-8-9(3-6)15-5-14-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLWBZVJJQJISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546039
Record name 2-Azido-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102831-07-2
Record name 2-Azido-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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